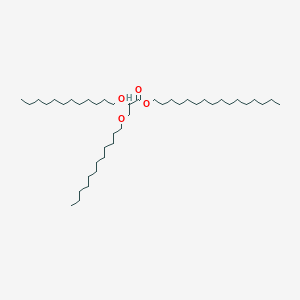
Hexadecyl 2,3-bis(dodecyloxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexadecyl 2,3-bis(dodecyloxy)propanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
准备方法
Synthetic Routes and Reaction Conditions
Hexadecyl 2,3-bis(dodecyloxy)propanoate can be synthesized through esterification reactions. The typical synthetic route involves the reaction of hexadecanol with 2,3-bis(dodecyloxy)propanoic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and catalysts, along with precise temperature and pressure control, ensures the efficient production of the compound on a large scale.
化学反应分析
Types of Reactions
Hexadecyl 2,3-bis(dodecyloxy)propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexadecanol and 2,3-bis(dodecyloxy)propanoic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various substituted products.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis (saponification) uses a strong base, such as sodium hydroxide (NaOH), to yield the carboxylate salt and alcohol.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a catalyst or elevated temperatures.
Major Products
Hydrolysis: Hexadecanol and 2,3-bis(dodecyloxy)propanoic acid.
Reduction: Hexadecanol and 2,3-bis(dodecyloxy)propanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学研究应用
Hexadecyl 2,3-bis(dodecyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a surfactant in biological systems due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, where its long hydrocarbon chains can enhance the solubility and stability of hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products, where it acts as an emollient and skin-conditioning agent.
作用机制
The mechanism of action of Hexadecyl 2,3-bis(dodecyloxy)propanoate involves its interaction with lipid membranes due to its amphiphilic structure. The long hydrocarbon chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.
相似化合物的比较
Hexadecyl 2,3-bis(dodecyloxy)propanoate can be compared with other similar esters, such as:
Dodecyl 2,3-bis(dodecyloxy)propanoate: Similar structure but with shorter hydrocarbon chains, leading to different physical properties and applications.
Hexadecyl 2,3-bis(hexadecyloxy)propanoate: Contains longer hydrocarbon chains, which may enhance its hydrophobic interactions and applications in non-polar environments.
These comparisons highlight the unique properties of this compound, particularly its balance between hydrophobicity and amphiphilicity, making it suitable for a wide range of applications.
属性
CAS 编号 |
64713-55-9 |
|---|---|
分子式 |
C43H86O4 |
分子量 |
667.1 g/mol |
IUPAC 名称 |
hexadecyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C43H86O4/c1-4-7-10-13-16-19-22-23-24-25-28-31-34-37-40-47-43(44)42(46-39-36-33-30-27-21-18-15-12-9-6-3)41-45-38-35-32-29-26-20-17-14-11-8-5-2/h42H,4-41H2,1-3H3 |
InChI 键 |
ZOSFDDWSDKJHRK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



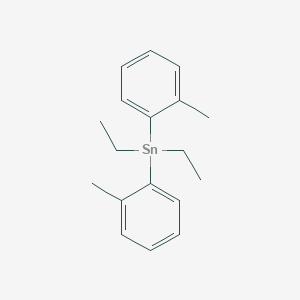
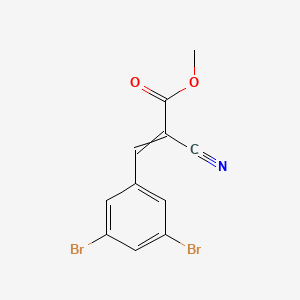

![S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate](/img/structure/B14506146.png)
![{[2-(Benzenesulfinyl)ethoxy]methyl}benzene](/img/structure/B14506157.png)
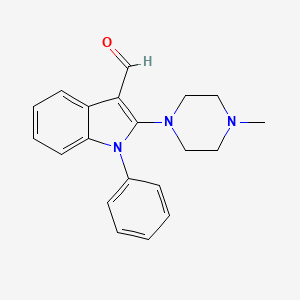
![1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one](/img/structure/B14506168.png)
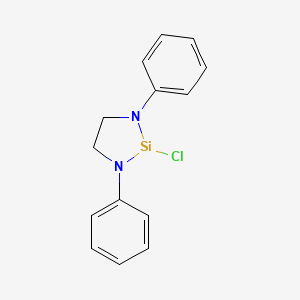


![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)
![(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine](/img/structure/B14506194.png)

